molecular formula C20H14BrN3O3 B3869447 [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

Cat. No.: B3869447
M. Wt: 424.2 g/mol
InChI Key: POLKQQZDBZLYHU-YDZHTSKRSA-N
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Description

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a hydrazinylidene group, and a bromobenzoate moiety. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of the individual components. The pyridine-2-carbonylhydrazine is first synthesized through the reaction of pyridine-2-carboxylic acid with hydrazine hydrate. This intermediate is then reacted with 4-formylphenyl 3-bromobenzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazinylidene group can form hydrogen bonds with active sites on enzymes, inhibiting their activity. Additionally, the bromobenzoate moiety may interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar compounds to [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate include other hydrazinylidene derivatives and bromobenzoate esters. For example:

The uniqueness of this compound lies in its combination of a pyridine ring, hydrazinylidene group, and bromobenzoate moiety, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c21-16-5-3-4-15(12-16)20(26)27-17-9-7-14(8-10-17)13-23-24-19(25)18-6-1-2-11-22-18/h1-13H,(H,24,25)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLKQQZDBZLYHU-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate
Reactant of Route 2
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate
Reactant of Route 3
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

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